molecular formula C28H22N4O2S B11587311 (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11587311
M. Wt: 478.6 g/mol
InChI Key: IAQYANGBBZIOQK-FBMGVBCBSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the benzothiazole and pyrido[1,2-a]pyrimidine rings, followed by their functionalization and coupling.

    Preparation of Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.

    Preparation of Pyrido[1,2-a]pyrimidine Core: This ring system can be synthesized through the condensation of 2-aminopyridine with a β-diketone or similar compounds.

    Coupling and Functionalization: The final step involves coupling the benzothiazole and pyrido[1,2-a]pyrimidine cores through a suitable linker, such as a prop-2-enenitrile group, under specific reaction conditions like the use of a base and a solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic rings could be useful in the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound can serve as a building block for synthesizing more complex molecules or as a probe in studying reaction mechanisms.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile stands out due to its combination of benzothiazole and pyrido[1,2-a]pyrimidine rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H22N4O2S

Molecular Weight

478.6 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C28H22N4O2S/c1-28(2,3)19-11-13-20(14-12-19)34-25-21(27(33)32-15-7-6-10-24(32)31-25)16-18(17-29)26-30-22-8-4-5-9-23(22)35-26/h4-16H,1-3H3/b18-16+

InChI Key

IAQYANGBBZIOQK-FBMGVBCBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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